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Introduction

Edasalonexent (CAT-1004) is an investigational oral small molecule that was developed as a
potential disease-modifying therapy for all patients with Duchenne muscular dystrophy (DMD),
irrespective of their underlying mutation.[1][2] It is a bifunctional molecule that covalently links
salicylic acid and docosahexaenoic acid (DHA), two compounds known to inhibit the nuclear
factor kappa B (NF-kB) pathway.[3][4] The chronic activation of NF-kB is a key driver of muscle
inflammation, degeneration, and suppression of muscle regeneration in DMD.[1][3][4]
Edasalonexent was designed to be cleaved intracellularly, releasing its bioactive components
to synergistically inhibit NF-kB.[3][4] This guide provides a comprehensive overview of the
pharmacokinetics and oral bioavailability of Edasalonexent, based on data from clinical trials.

Mechanism of Action

Edasalonexent is designed to be administered orally and absorbed systemically. Upon
entering cells, it is hydrolyzed into its active components, salicylic acid and DHA. These
components then act on the NF-kB signaling pathway, a central mediator of inflammation and
muscle damage in DMD.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b607269?utm_src=pdf-interest
https://www.benchchem.com/product/b607269?utm_src=pdf-body
https://cureduchenne.org/articles/catabasis-pharmaceuticals-reports-positive-results-open-label-extension-phase-2-movedmd-trial-evaluating-edasalonexent-duchenne-muscular-dystrophy-plans-initiate-phase-3-clinic/
https://www.parentprojectmd.org/tag/edasalonexent/
https://www.biospace.com/catabasis-presents-positive-data-from-part-a-of-the-movedmd-trial-of-edasalonexent-cat-1004-a-potential-disease-modifying-therapy-for-dmd-at-the-743527
https://www.neurology.org/doi/10.1212/WNL.88.16_supplement.P3.210
https://cureduchenne.org/articles/catabasis-pharmaceuticals-reports-positive-results-open-label-extension-phase-2-movedmd-trial-evaluating-edasalonexent-duchenne-muscular-dystrophy-plans-initiate-phase-3-clinic/
https://www.biospace.com/catabasis-presents-positive-data-from-part-a-of-the-movedmd-trial-of-edasalonexent-cat-1004-a-potential-disease-modifying-therapy-for-dmd-at-the-743527
https://www.neurology.org/doi/10.1212/WNL.88.16_supplement.P3.210
https://www.benchchem.com/product/b607269?utm_src=pdf-body
https://www.biospace.com/catabasis-presents-positive-data-from-part-a-of-the-movedmd-trial-of-edasalonexent-cat-1004-a-potential-disease-modifying-therapy-for-dmd-at-the-743527
https://www.neurology.org/doi/10.1212/WNL.88.16_supplement.P3.210
https://www.benchchem.com/product/b607269?utm_src=pdf-body
https://www.benchchem.com/product/b607269?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Extracellular Space

[ Oral Edasalonexent j

Absorption

Intracellular Space

Edasalonexent

Intracellular Cleavage

Salicylic Acid Docosahexaenoic Acid
Inhibition

Inhibition

NF-kB Pathway

Inflammation & Muscle Damage

Click to download full resolution via product page

Figure 1: Edasalonexent's Mechanism of Action.
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Pharmacokinetics

The pharmacokinetic profile of Edasalonexent has been evaluated in Phase 1 and Phase 2
clinical trials in both healthy adults and pediatric patients with DMD.

Absorption and Bioavailability

Edasalonexent is orally administered and demonstrates rapid absorption.[4][5] The presence
of food has been shown to increase the plasma exposure of Edasalonexent and its
metabolite, salicyluric acid.[3][4]

Table 1: Summary of Edasalonexent Oral Absorption Characteristics

Parameter Observation Source

Route of Administration Oral [31[4]

Rapid, with peak plasma levels
Absorption Rate observed 2-6 hours after [4][5]

dosing.

Food increases plasma
Food Effect exposure of Edasalonexent [3114]

and its metabolite.

Exposures appeared to
Dose Proportionality increase nearly proportionally [5]

to the dose.

Distribution, Metabolism, and Excretion

Detailed quantitative data on the volume of distribution, metabolism, and excretion of
Edasalonexent are not extensively available in the public domain. However, the

pharmacokinetic results are consistent with the intracellular cleavage of Edasalonexent into its
active components, salicylic acid and DHA.[3][4]

Pharmacokinetic Parameters in Clinical Trials
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While specific quantitative values for Cmax, AUC, and half-life from the MoveDMD and

PolarisDMD trials are not publicly available in tabular format, qualitative descriptions from these

studies provide valuable insights.

Table 2: Qualitative Pharmacokinetic Findings from Clinical Trials

Trial Population Key Findings Source
- Rapid and saturable
oral absorption. -

Phase 1 Healthy Adults [6][7]

Minimal accumulation

after multiple doses.

Pediatric DMD

MoveDMD (Phase ]
Patients (4 to <8

1/2)
years)

- Rapidly absorbed
with peak levels at 2-6
hours. - Dose-
dependent exposure. -
Only minor plasma
accumulation with 7
days of dosing. - AUC
and Cmax were
consistent with levels
in adults where NF-kB
inhibition was

observed.

[4]115]

Pediatric DMD
PolarisDMD (Phase 3) Patients (=4 to <8

years)

- Pharmacokinetic
analysis confirmed
Edasalonexent
exposure levels were
consistent with

previous studies.

[7]

Experimental Protocols

Detailed experimental protocols for the bioanalytical assays used in the clinical trials are not

fully disclosed in published literature. However, the general design of the key clinical studies

provides context for the pharmacokinetic assessments.
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MoveDMD Trial (NCT02439216)

The MoveDMD trial was a Phase 1/2 study designed to evaluate the safety, tolerability,
pharmacokinetics, and pharmacodynamics of Edasalonexent in ambulatory boys with DMD
aged 4 to <8 years.

Part B: Randomized, Placebo-Controlled

Part A: Open-Label Dose Escalation
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Figure 2: MoveDMD Trial Design for PK/PD Assessment.

o Study Design: A three-part study including an open-label, dose-escalation phase (Part A) and
a randomized, double-blind, placebo-controlled phase (Part B).

e Dosing: In Part A, sequential ascending doses of 33, 67, and 100 mg/kg/day were
administered for one week. In Part B, patients received either 67 mg/kg/day or 100
mg/kg/day of Edasalonexent or a placebo for 12 weeks.

» Pharmacokinetic Sampling: Blood samples were collected to determine plasma
concentrations of Edasalonexent and its metabolites. The specific time points for sample
collection are not detailed in the available literature.
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» Analytical Method: While not explicitly stated, the quantification of Edasalonexent in plasma
was likely performed using a validated liquid chromatography-tandem mass spectrometry
(LC-MS/MS) method, which is the standard for such studies.

Conclusion

Edasalonexent is an orally administered inhibitor of the NF-kB pathway that has undergone
extensive clinical investigation. Pharmacokinetic studies have demonstrated its rapid
absorption and dose-proportional exposure. The oral bioavailability is influenced by food. While
detailed quantitative pharmacokinetic parameters are not widely published, the available data
from Phase 1 and 2 trials in both adult and pediatric populations have consistently supported
the intended mechanism of action and dosing regimens used in later-stage clinical
development. Further detailed information on the bioanalytical methods and a complete
pharmacokinetic profile would require access to non-publicly available clinical trial data.
Despite the PolarisDMD Phase 3 trial not meeting its primary endpoint, the data gathered on
the pharmacokinetics and oral bioavailability of Edasalonexent contribute valuable knowledge
to the field of drug development for Duchenne muscular dystrophy.

Need Custom Synthesis?
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and Oral Bioavailability of Edasalonexent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607269#pharmacokinetics-and-oral-bioavailability-of-
edasalonexent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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